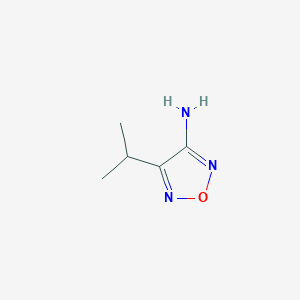
4-エトキシ-3-メチル安息香酸
概要
説明
4-Ethoxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品: 標的指向薬物送達システム
4-エトキシ-3-メチル安息香酸は、標的指向薬物送達システムの開発に利用できます。 その化学構造により、エステル結合の作成が可能になり、これはしばしば体内での酵素加水分解により活性医薬品成分を放出するプロドラッグで使用されます .
農業: 農薬の合成
農業では、この化合物は農薬の合成における前駆体として役立ちます。 その安息香酸部分は、除草剤や殺菌剤によく見られる断片であり、広範囲の植物病原体に対する活性を発揮するための重要な構造要素を提供します .
材料科学: ポリマー改質
4-エトキシ-3-メチル安息香酸中のエトキシ基は、ポリマー改質の可能性を提供します。 ポリマーに組み込むことで、柔軟性の向上や熱安定性の強化など、物理的特性を変更できます .
環境科学: 環境モニタリングにおける分析対象
この化合物は、環境モニタリングにおける分析対象として使用できます。 その安定性と独特の分光特性により、環境サンプル中の検出と定量が可能になり、汚染レベルの評価に役立ちます .
食品産業: 食品包装
食品産業では、4-エトキシ-3-メチル安息香酸の誘導体を食品包装材料の製造に適用できます。 このような化合物を組み込むことで、包装フィルムのバリヤー特性と機械的強度を向上させることができます .
化粧品: 芳香族エステルの合成
4-エトキシ-3-メチル安息香酸は、化粧品業界で芳香族エステルの合成に使用できます。芳香族エステルは、心地よい香りとその安定性により、さまざまな製剤で香料成分としてよく用いられています .
分析化学: クロマトグラフィー標準
この化合物の独特の構造は、クロマトグラフィー標準として使用するために適しています。 分析機器の較正に役立ち、同様の物質の定量における参照化合物として役立ちます .
バイオテクノロジー: ケミカルバイオロジープローブ
バイオテクノロジーでは、4-エトキシ-3-メチル安息香酸は機能化してケミカルバイオロジープローブを作成できます。 これらのプローブは、酵素と基質の相互作用、特にエピジェネティック修飾の文脈で、同様の構造が関与するケースを研究するために使用できます .
作用機序
Target of Action
The primary target of 4-Ethoxy-3-methylbenzoic acid is foodborne pathogenic bacteria, with Pseudomonas aeruginosa being the most susceptible . The compound interacts with these bacteria, causing significant changes in their cellular processes.
Mode of Action
The compound’s interaction with its targets results in an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase . This suggests that the mechanism of action of 4-Ethoxy-3-methylbenzoic acid involves the induction of oxidative stress in the target pathogens .
Biochemical Pathways
The affected pathways primarily involve the generation of oxidative stress within the bacterial cells. This is evidenced by the increase in SOD, a key enzyme involved in the detoxification of reactive oxygen species .
Result of Action
The action of 4-Ethoxy-3-methylbenzoic acid leads to significant cellular effects in the target bacteria. Scanning electron microscopy analysis of treated pathogens showed swollen and distorted cells , indicating the compound’s potent antibacterial activity.
生化学分析
Biochemical Properties
4-Ethoxy-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as superoxide dismutase (SOD) and lactate dehydrogenase, leading to increased oxidative stress in certain bacterial cells . The interaction with these enzymes suggests that 4-Ethoxy-3-methylbenzoic acid may act as an inhibitor or modulator of enzyme activity, affecting the overall biochemical pathways within the cells.
Cellular Effects
The effects of 4-Ethoxy-3-methylbenzoic acid on various types of cells and cellular processes are profound. In bacterial cells, this compound has been observed to cause significant oxidative stress, leading to cell wall damage and cell burst . Additionally, it influences cell signaling pathways and gene expression, particularly those related to stress response and metabolic processes. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and disruption of normal cellular functions.
Molecular Mechanism
At the molecular level, 4-Ethoxy-3-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It has been shown to bind efficiently with virulent enzymes such as topoisomerase IV and SHV-2, exhibiting low binding energy values . These interactions suggest that the compound may inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes. Additionally, the compound’s ability to increase oxidative stress within cells further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-3-methylbenzoic acid have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage
Dosage Effects in Animal Models
The effects of 4-Ethoxy-3-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in noticeable changes in cellular function and metabolism. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
4-Ethoxy-3-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as superoxide dismutase and lactate dehydrogenase suggest its role in oxidative stress pathways . Additionally, its impact on metabolic pathways can lead to alterations in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Ethoxy-3-methylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Ethoxy-3-methylbenzoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-ethoxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBBASAAFCRUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)
![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)





![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)



